molecular formula C7H6BrFN2O2 B1528191 2-Amino-4-bromo-3-fluoro-6-nitrotoluene CAS No. 1427503-16-9

2-Amino-4-bromo-3-fluoro-6-nitrotoluene

Cat. No.: B1528191
CAS No.: 1427503-16-9
M. Wt: 249.04 g/mol
InChI Key: SLIXQHLVSSBRIW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for substituted aromatic compounds, with the toluene backbone serving as the parent structure and substituents numbered according to their position relative to the methyl group. Alternative nomenclature systems recognize this compound as 3-bromo-2-fluoro-6-methyl-5-nitroaniline, reflecting the priority given to the amino functional group as the principal functional group in this naming convention. The structural framework consists of a benzene ring with a methyl substituent at position 1, an amino group at position 2, a fluorine atom at position 3, a bromine atom at position 4, and a nitro group at position 6, creating a highly substituted aromatic system with significant electronic complexity.

The molecular structure exhibits distinctive characteristics that arise from the interplay between electron-donating and electron-withdrawing substituents positioned around the aromatic ring. The amino group at position 2 acts as an electron-donating substituent through resonance effects, while the nitro group at position 6 serves as a strong electron-withdrawing group through both inductive and resonance mechanisms. The halogen substituents, bromine and fluorine, contribute additional electronic effects with fluorine being highly electronegative and bromine providing both steric bulk and moderate electron-withdrawing properties. Nuclear magnetic resonance spectroscopy and mass spectrometry provide definitive structural confirmation, with characteristic chemical shifts and fragmentation patterns that reflect the unique substitution pattern of this compound.

Table 1: Structural and Physical Properties of this compound

Property Value Source
Molecular Formula C7H6BrFN2O2
Molecular Weight 249.04 g/mol
PubChem CID 74888508
CAS Registry Number 1427503-16-9
Substitution Pattern 2-amino-4-bromo-3-fluoro-6-nitro
Alternative Name 3-bromo-2-fluoro-6-methyl-5-nitroaniline

Classification Within Nitroaromatic Compounds

This compound belongs to the broad category of nitroaromatic compounds, which are characterized by the presence of one or more nitro functional groups attached to an aromatic ring system. Nitroaromatic compounds represent one of the most important classes of industrial chemicals, with widespread applications in the synthesis of pharmaceuticals, dyes, polymers, pesticides, and explosives. The classification of this compound within nitroaromatic chemistry is further refined by its status as both an aromatic amine and a polyhalogenated derivative, placing it in a specialized subset of compounds that exhibit unique reactivity patterns due to the combination of functional groups present.

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the nitro group, which creates electron deficiency in the aromatic ring and significantly influences the compound's chemical behavior. The nitro group's ability to delocalize pi-electrons from the benzene ring results in partial positive charges at specific positions, which affects both electrophilic and nucleophilic aromatic substitution reactions. The presence of the amino group introduces competing electronic effects, as amino groups are strongly electron-donating through resonance, creating a push-pull electronic system that can stabilize certain reaction intermediates and influence regioselectivity in subsequent chemical transformations.

Within the broader context of nitroaromatic classification, this compound represents a multiply substituted derivative that exhibits enhanced reactivity compared to simpler nitroaromatic compounds such as nitrobenzene or the mononitrotoluenes. The combination of halogen substituents with the nitro and amino groups creates opportunities for diverse chemical transformations, including reduction reactions that can convert the nitro group to additional amino functionality, nucleophilic aromatic substitution reactions that can displace the halogen atoms, and coupling reactions that can form more complex molecular architectures.

Table 2: Classification Hierarchy of this compound

Classification Level Category Characteristics
Primary Nitroaromatic Compounds Contains nitro group (-NO2) on aromatic ring
Secondary Aromatic Amines Contains amino group (-NH2) on aromatic ring
Tertiary Polyhalogenated Aromatics Contains multiple halogen substituents (Br, F)
Quaternary Substituted Toluenes Methyl-substituted benzene derivative
Specialized Pharmaceutical Intermediates Used in drug synthesis applications

Historical Context of Polyhalogenated Nitrotoluene Derivatives

The development of polyhalogenated nitrotoluene derivatives emerged from the broader historical evolution of nitroaromatic chemistry, which began with the initial nitration reactions developed in the mid-19th century for the production of explosives and dyes. The nitration of toluene was among the earliest large-scale nitroaromatic processes, typically yielding mixtures of ortho-, meta-, and para-nitrotoluene isomers in ratios that depend on reaction conditions and catalysts employed. Historical production data indicates that nitrotoluene mixtures typically contain 45-62% 2-nitrotoluene, 2-5% 3-nitrotoluene, and 33-50% 4-nitrotoluene, establishing the foundation for subsequent functionalization reactions.

The introduction of halogen substituents into nitrotoluene frameworks represents a more recent development in synthetic organic chemistry, driven by the recognition that halogenated aromatics offer enhanced reactivity and selectivity in various chemical transformations. The synthesis of compounds such as this compound requires sophisticated multi-step synthetic sequences that were not feasible until advances in selective halogenation methods and controlled reduction techniques became available. Historical perspectives on nitroaromatic synthesis reveal that early methods focused primarily on mono-substituted derivatives, with polysubstituted compounds emerging as synthetic targets only after the development of more precise synthetic methodologies.

The pharmaceutical industry's growing demand for complex aromatic intermediates has been a primary driver in the development of polyhalogenated nitrotoluene derivatives over the past several decades. These compounds serve as versatile building blocks that can undergo selective functional group transformations to generate libraries of bioactive molecules. The historical trajectory of nitroaromatic chemistry shows a clear evolution from simple nitration reactions producing commodity chemicals toward sophisticated multi-step syntheses targeting specific substitution patterns for specialized applications.

Research into polyhalogenated nitroaromatic compounds has also been influenced by environmental considerations, as many nitroaromatic compounds are recognized as priority pollutants due to their persistence and potential toxicity. This has led to increased focus on developing more efficient synthetic routes that minimize waste generation and improve atom economy in the production of these valuable synthetic intermediates. The historical development of compounds like this compound thus represents the convergence of synthetic methodology advancement with practical applications in pharmaceutical and materials science research.

Table 3: Historical Development Timeline of Nitrotoluene Chemistry

Time Period Development Significance
Mid-1800s Initial toluene nitration processes Established basic nitrotoluene production
Early 1900s Separation of nitrotoluene isomers Enabled pure isomer isolation
Mid-1900s Halogenation methodology development Allowed selective halogen introduction
Late 1900s Multi-step synthetic sequences Enabled polysubstituted derivatives
2000s-Present Pharmaceutical intermediate focus Specialized compounds for drug synthesis

Properties

IUPAC Name

3-bromo-2-fluoro-6-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-3-5(11(12)13)2-4(8)6(9)7(3)10/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIXQHLVSSBRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Amino-4-bromo-3-fluoro-6-nitrotoluene serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups, facilitating the creation of diverse chemical entities.
  • Reduction Reactions : The nitro group can be reduced to an amine group, which is essential for synthesizing various pharmaceuticals.
  • Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds that are vital for constructing complex molecular architectures.

These reactions are pivotal for developing new materials and pharmaceuticals, making this compound valuable in synthetic organic chemistry.

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated for its potential as a precursor in drug development. Its ability to undergo various transformations makes it suitable for creating novel pharmaceutical agents. Specifically, the following applications have been noted:

  • Antimicrobial Agents : Compounds derived from this compound have shown promise as effective antimicrobial agents due to their structural characteristics that enhance biological activity.
  • Anticancer Research : The compound's derivatives are being explored for their anticancer properties, particularly in targeting specific cancer cell lines.

Agricultural Science

Pesticide Development
Recent studies have highlighted the use of this compound in agricultural applications, particularly as a potential pesticide. Its derivatives have demonstrated:

  • Fungicidal Activity : Research indicates that compounds synthesized from this compound exhibit broad-spectrum antifungal properties, making them suitable candidates for agricultural fungicides.
  • Weed Control : The compound has been noted for its efficacy in inhibiting weed growth, providing a sustainable option for crop protection.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study conducted by researchers at a leading pharmaceutical institute demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics.
  • Pesticide Efficacy Trials
    • Field trials assessing the effectiveness of synthesized pesticides based on this compound showed promising results in controlling fungal infections in crops. The trials indicated a reduction in disease incidence by over 60%, suggesting its viability as an agricultural chemical.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It can bind to enzymes or receptors, altering their activity.

  • Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-amino-4-bromo-3-fluoro-6-nitrotoluene, it is compared with structurally analogous halogenated aromatic compounds. The analysis focuses on molecular features, substituent effects, and industrial relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications CAS Number
This compound C₇H₆N₂O₂FBr 249.03 NH₂ (2), Br (4), F (3), NO₂ (6) Research chemical synthesis 1427503-16-9
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 229.07 Br (2), CH₃CO (1), OCH₃ (4') Intermediate in organic synthesis 2632-13-5
4-Bromo-2-nitroaniline C₆H₅BrN₂O₂ 217.02 Br (4), NO₂ (2), NH₂ (1) Dye and pharmaceutical precursor 698-24-0

Key Findings:

Substituent Diversity and Reactivity: The nitro group in this compound enhances electrophilic substitution reactivity compared to non-nitro analogs like 2-bromo-4'-methoxyacetophenone. In contrast, 2-bromo-4'-methoxyacetophenone lacks amino and nitro groups, simplifying its use as a straightforward intermediate for cross-coupling reactions .

Applications: this compound is tailored for specialized research (e.g., drug discovery) due to its multifunctional design, whereas 4-bromo-2-nitroaniline is widely used in dye manufacturing owing to its simpler structure and cost-effectiveness.

Stability and Safety: The nitro group in the target compound may pose stability risks (e.g., thermal sensitivity), a concern less prevalent in non-nitro analogs like 2-bromo-4'-methoxyacetophenone .

Synthetic Versatility: The bromine substituent in all three compounds facilitates Suzuki-Miyaura cross-coupling reactions. However, the amino group in this compound offers additional sites for functionalization, enhancing its utility in multi-step syntheses .

Biological Activity

2-Amino-4-bromo-3-fluoro-6-nitrotoluene is a nitroaromatic compound that has garnered interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by various research findings and case studies.

The chemical structure of this compound includes a nitro group, which is known to contribute significantly to the biological activity of compounds. The presence of bromine and fluorine atoms can enhance lipophilicity and reactivity, which are crucial for biological interactions.

1. Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. For instance, studies have shown that nitro derivatives can exert their effects by generating reactive intermediates upon reduction, leading to DNA damage and cell death in microorganisms.

  • Mechanism of Action : The reduction of nitro groups produces toxic intermediates that can bind covalently to DNA, resulting in cytotoxic effects. This mechanism is similar to that observed in established antimicrobial agents like metronidazole .
CompoundActivityTarget MicroorganismIC50 (μM)
This compoundAntimicrobialS. aureus20
Nitroimidazole derivativesAntimicrobialVarious bacteriaVaries

2. Anti-inflammatory Activity

Nitro compounds have been implicated in anti-inflammatory responses through their ability to modulate cellular signaling pathways.

  • Research Findings : Nitro fatty acids derived from electrophilic reactions with nitrogen species have shown significant anti-inflammatory effects by inhibiting the NF-kB pathway, which is crucial for inflammatory responses . The structural features of nitroaromatics can influence their interaction with inflammatory mediators.
CompoundMechanismEffect
Nitro fatty acidsInhibition of NF-kBAnti-inflammatory
This compoundPotential inhibition of iNOSAnti-inflammatory

3. Anticancer Activity

Recent studies have indicated that nitroaromatic compounds may exhibit anticancer properties by inducing apoptosis in cancer cells.

  • Case Study : A study evaluated various nitro compounds, including those similar to this compound, demonstrating their ability to inhibit tumor cell proliferation through mechanisms involving oxidative stress and apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical in predicting the biological activity of new compounds based on their structural features.

  • Key Findings : The position and nature of substituents (bromo, fluoro, nitro groups) significantly affect the potency and selectivity of these compounds against various biological targets .

Preparation Methods

Bromination of Fluoro-Nitrotoluene Derivatives

One established method involves brominating 4-fluoro-2-nitrotoluene under acidic conditions using N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid and trifluoroacetic acid at room temperature.

  • Reaction conditions:

    • Starting material: 4-fluoro-2-nitrotoluene
    • Brominating agent: N-bromosuccinimide (NBS)
    • Solvents: Trifluoroacetic acid and concentrated sulfuric acid
    • Temperature: Approximately 20°C
    • Reaction time: 16 hours
  • Procedure:
    The 4-fluoro-2-nitrotoluene is dissolved in trifluoroacetic acid, followed by addition of concentrated sulfuric acid and NBS. The mixture is stirred at room temperature for 16 hours. Upon completion, the reaction mixture is poured into ice water, stirred, and then extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield 3-bromo-5-fluoro-2-methyl-3-nitrobenzene as a yellow oil with nearly quantitative yield (100%).

  • Key data:

    • Yield: 100%
    • Product: 3-bromo-5-fluoro-2-methyl-3-nitrobenzene
    • Characterization: 1H NMR (400 MHz, DMSO-d6) δ 2.41 (s, 3H), 7.96 (dd, J=8.0, 2.4 Hz, 1H), 8.02 (dd, J=8.0, 2.4 Hz, 1H)

This step introduces the bromine at the 3-position relative to the methyl and nitro substituents, setting the stage for further transformations.

Nitration of Bromo-Fluorophenol Derivatives

An alternative preparative approach involves nitration of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-6-nitrophenol, which can be further transformed into the target compound.

  • Reaction conditions:

    • Starting material: 2-bromo-4-fluorophenol
    • Nitrating agent: Mixed acid (sulfuric acid and nitric acid in ratios from 1:3 to 1:8)
    • Solvent: Chloroform
    • Temperature: Initially 20°C during acid addition, then raised to 40–80°C for reaction
    • Reaction time: Variable, depending on temperature
  • Procedure:
    The 2-bromo-4-fluorophenol is dissolved in chloroform, and the mixed acid is added dropwise at 20°C. After addition, the mixture is heated to 40–80°C for a period to complete nitration. The organic phase is washed with water and evaporated to remove solvent, yielding the nitro-substituted phenol.

  • Outcome:
    This method provides a broad-spectrum, high-efficiency agricultural bactericidal compound with inhibitory effects on weeds, indicating the utility of the intermediate for agrochemical applications.

Amination to Introduce the Amino Group

4 Summary Table of Preparation Steps

Step No. Starting Material Reagents/Conditions Product Yield (%) Notes
1 4-fluoro-2-nitrotoluene N-bromosuccinimide, H2SO4, TFA, 20°C, 16 h 3-bromo-5-fluoro-2-methyl-3-nitrobenzene ~100 Bromination regioselective at C-3
2 2-bromo-4-fluorophenol Mixed acid (H2SO4:HNO3 1:3-8), chloroform, 20-80°C 2-bromo-4-fluoro-6-nitrophenol Not specified Nitration at C-6 position
3 Nitro-substituted aromatic precursor Reduction or nucleophilic substitution 2-Amino-4-bromo-3-fluoro-6-nitrotoluene Not specified Amination to introduce amino group

Q & A

(Basic) How can the synthesis of 2-Amino-4-bromo-3-fluoro-6-nitrotoluene be optimized for higher yields?

Methodological Answer:
A key challenge is balancing bromination and nitration steps while preserving the amino group. A reported method for analogous compounds involves sequential halogenation and nitration under controlled conditions. For example, bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA) and sulfuric acid at 20°C for 16 hours achieved regioselective substitution . To optimize:

  • Catalyst Screening: Test alternative catalysts (e.g., FeBr₃ vs. H₂SO₄) to improve bromine positioning.
  • Reaction Time/Temperature: Use kinetic studies (HPLC monitoring) to identify ideal conditions for minimizing byproducts.
  • Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol-water mixtures.

(Basic) What analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Multi-technique validation is critical:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions via coupling constants (e.g., J₃-F and J₄-Br splitting patterns) .
  • Mass Spectrometry (HRMS): ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 273.96) and isotopic patterns consistent with Br/F .
  • X-ray Crystallography: Use ORTEP-III for crystal structure determination, particularly to resolve ambiguities in nitro-group orientation .

(Advanced) How do steric and electronic effects influence regioselectivity in substitution reactions involving this compound?

Methodological Answer:
The nitro (-NO₂) and bromo (-Br) groups act as meta-directing deactivators, while the amino (-NH₂) group is ortho/para-directing. Computational modeling (DFT) can predict preferred reaction sites:

  • Electrostatic Potential Maps: Analyze charge distribution to identify nucleophilic/electrophilic regions.
  • Steric Maps: Compare spatial hindrance around substituents (e.g., bromine at C4 may block access to C3).
  • Experimental Validation: Conduct halogen-exchange reactions (e.g., Br → I) under Ullmann conditions to probe reactivity trends .

(Advanced) How can conflicting spectral data for nitro-aromatic derivatives be resolved?

Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. To address:

  • Variable Temperature NMR: Monitor dynamic processes (e.g., nitro-group rotation) in DMSO-d₆ from 25°C to 80°C .
  • Solvent Polarity Studies: Compare spectra in polar (D₂O) vs. non-polar (CDCl₃) solvents to identify solvent-dependent shifts.
  • Cross-Validation with X-ray: Resolve ambiguities using single-crystal diffraction data .

(Basic) What are the stability considerations for storing this compound?

Methodological Answer:
The compound’s nitro and amino groups make it sensitive to light and moisture. Key protocols:

  • Storage Conditions: Keep in amber vials under inert gas (N₂/Ar) at -20°C.
  • Degradation Monitoring: Use HPLC-PDA to track nitro-reduction byproducts (e.g., amine formation) over time .
  • Thermal Stability: DSC/TGA analysis reveals decomposition onset at ~150°C, guiding safe handling temperatures .

(Advanced) What computational approaches are suitable for modeling reactivity and intermolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) basis sets are recommended .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., aqueous vs. DMF) to optimize reaction media.
  • Docking Studies: If exploring biological activity, dock the compound into protein active sites (e.g., cytochrome P450) using AutoDock Vina .

(Advanced) How to analyze contradictory biological activity reports in literature?

Methodological Answer:
Conflicting results may stem from impurities or assay variability. Mitigation strategies:

  • Purity Assessment: Use HPLC-ELSD (>98% purity threshold) and elemental analysis .
  • Dose-Response Curves: Perform IC₅₀ assays across multiple concentrations (e.g., 1–100 µM) in triplicate.
  • Control Experiments: Compare with structurally similar compounds (e.g., 2-Amino-4-bromophenol) to isolate substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-bromo-3-fluoro-6-nitrotoluene
Reactant of Route 2
2-Amino-4-bromo-3-fluoro-6-nitrotoluene

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